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Compound of Interest

Compound Name: TD034

Cat. No.: B15545039

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile and
mechanism of action of TD034, a potent and selective inhibitor of histone deacetylase 11
(HDAC11). This document details the biochemical and cellular activity of TD034, offering
insights into its potential as a research tool and therapeutic agent.

Core Selectivity and Potency

TDO034 is a reversible and noncovalent inhibitor of HDAC11 with high potency. In enzymatic
assays, TD034 demonstrates a half-maximal inhibitory concentration (IC50) of 5.1 nM and a Ki
of 1.5 nM against human recombinant HDAC11.[1][2] Extensive profiling has revealed that
TDO034 is highly selective for HDAC11, showing no significant inhibition of other histone
deacetylases (HDACS) or sirtuins (SIRTS) in in-vitro enzymatic assays.[1]

Table 1: In Vitro Inhibitory Activity of TD034 Against

HDAC11
Target IC50 (nM) Ki (nM) Inhibition Type
Reversible,
HDAC11 51+1.1 1.5 N
Competitive
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Table 2: Selectivity Profile of TD034 Against Other
HDACSs and Sirtuins

Target Family Isoforms Tested Result

HDAC1, HDAC2, HDACS,

Class | HDACs No significant inhibition
HDACS
HDAC4, HDACS, HDACY7,

Class lla HDACs No significant inhibition
HDAC9

Class IIb HDACs HDAC6, HDAC10 No significant inhibition

Sirtuins SIRT1, SIRT2, SIRT3 No significant inhibition

Data derived from in-vitro enzymatic assays. "No significant inhibition" indicates that at
concentrations where HDACL11 is potently inhibited, there is minimal effect on the activity of
other tested isoforms.[1]

Mechanism of Action and Cellular Effects

TDO034 exerts its effects by directly inhibiting the enzymatic activity of HDAC11, which is known
to function as a defatty-acylase. A key substrate of HDACL11 is serine hydroxymethyltransferase
2 (SHMT2). By inhibiting HDAC11, TD034 prevents the defatty-acylation of SHMT2, leading to
an increase in its fatty-acylated form.[1][2]

Furthermore, inhibition of HDAC11 by TD034 has been shown to decrease the protein levels of
Yes-associated protein 1 (YAP1), a key transcriptional co-activator in the Hippo signaling
pathway.[1][2] This reduction in YAPL1 levels subsequently leads to a decrease in the mRNA
levels of YAP1 target genes, such as CTGF and CYRG61.[2]
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Caption: Mechanism of action of TD034.
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Experimental Protocols
HDAC11 Inhibition Assay (In Vitro)

A continuous, fluorescence-based assay is utilized to determine the in vitro potency of TD034
against HDAC11.

¢ Reagents:

o

Human recombinant HDAC11 enzyme.

[¢]

Fluorogenic HDAC substrate (e.g., a peptide containing a fatty-acylated lysine).

[¢]

Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCI2).

[e]

Developer solution.

o

TDO034 stock solution in DMSO.
e Procedure:

o The HDAC11 enzyme is pre-incubated with varying concentrations of TD034 in the assay
buffer in a 96-well plate.

o The reaction is initiated by the addition of the fluorogenic HDAC substrate.
o The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

o The developer solution is added to stop the reaction and generate a fluorescent signal
from the deacetylated substrate.

o Fluorescence is measured using a microplate reader.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.
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Caption: Workflow for in vitro HDAC11 inhibition assay.
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SHMT2 Fatty-Acylation Cellular Assay

This assay measures the effect of TD034 on the fatty-acylation status of endogenous SHMT2
in cells.

Cell Culture and Treatment:

o HEK293T cells are cultured under standard conditions.

o Cells are treated with varying concentrations of TD034 for a specified time (e.g., 24
hours).

Metabolic Labeling and Lysis:

o Cells are incubated with a fatty acid probe (e.qg., Alk14) for metabolic labeling of fatty-
acylated proteins.

o Cells are harvested and lysed in a suitable buffer.

Click Chemistry and Pulldown:

o The cell lysate is subjected to a click chemistry reaction with an azide-biotin tag to label
the fatty-acylated proteins.

o Streptavidin beads are used to pull down the biotin-labeled proteins.

Western Blotting:

o The pulled-down proteins are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is probed with a primary antibody against SHMT2, followed by an HRP-
conjugated secondary antibody.

o The signal is detected using a chemiluminescence substrate.

YAP1 Protein Level Analysis by Western Blot
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This protocol details the measurement of YAP1 protein levels in cells following treatment with
TD034.

e Cell Culture and Treatment:
o A549 cells are cultured in an appropriate medium.

o Cells are treated with TD034 at various concentrations for a defined period (e.g., 48
hours).

» Protein Extraction:
o Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
o The total protein concentration is determined using a BCA assay.
o SDS-PAGE and Western Blotting:
o Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.
o Proteins are separated by electrophoresis and transferred to a PVDF membrane.
o The membrane is blocked with 5% non-fat milk or BSA in TBST.
o The membrane is incubated with a primary antibody specific for YAP1 overnight at 4°C.
o After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

o The protein bands are visualized using an ECL detection reagent. A loading control, such
as [-actin or GAPDH, should be used to normalize the results.
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Caption: General workflow for Western blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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